molecular formula C26H27N3O4 B2516455 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE CAS No. 477510-55-7

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE

Cat. No.: B2516455
CAS No.: 477510-55-7
M. Wt: 445.519
InChI Key: ZHGPVKTVDZWQER-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a benzamide derivative featuring a 3,4,5-triethoxy-substituted benzoyl group linked to a phenyl ring bearing a 1H-1,3-benzodiazole moiety. This compound’s structural complexity arises from the combination of a polar triethoxybenzamide and a planar, aromatic benzodiazole system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-31-22-15-18(16-23(32-5-2)24(22)33-6-3)26(30)27-19-11-9-10-17(14-19)25-28-20-12-7-8-13-21(20)29-25/h7-16H,4-6H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPVKTVDZWQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been studied for its potential therapeutic effects. The benzodiazole moiety is known for its biological activity, particularly in the development of drugs targeting various diseases.

Case Studies:

  • Anticancer Activity : Research indicates that compounds containing benzodiazole structures exhibit significant cytotoxic effects against cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in breast and lung cancer models .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several bacterial strains. In a study assessing various derivatives of benzodiazole, this compound was found to inhibit the growth of resistant strains of Staphylococcus aureus .

Pharmacology

The pharmacological profile of this compound suggests potential use in treating neurological disorders due to its interaction with neurotransmitter systems.

Research Findings:

  • Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis. Its ability to modulate pathways involved in neuroinflammation presents a promising avenue for treating conditions like Alzheimer's disease .

Materials Science

Beyond biological applications, this compound is being explored for its material properties.

Applications:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties and stability, the compound is being investigated as a potential emissive layer in OLED technology. Preliminary results suggest enhanced light emission efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of bacterial enzymes, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Benzamide Core

Triethoxy vs. Trimethoxy Groups

A structurally related compound (from ) contains a 3,4,5-trimethoxybenzoyl group. However, bulkier ethoxy groups may reduce solubility in aqueous media compared to methoxy derivatives .

Heterocyclic Moieties
  • Benzodiazole vs. Benzothiazole (TOSLAB 851465) : The benzodiazole in the target compound differs from the tetrahydrobenzothiazole in TOSLAB 851463. Benzodiazole’s fused aromatic system may facilitate π-π stacking interactions with biological targets, whereas the partially saturated benzothiazole in TOSLAB 851465 could confer conformational flexibility .
  • Benzodiazole vs.

Pharmacological Potential and Mechanisms

  • FOXO1 Inhibition () : Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide) shares the benzodiazole motif but incorporates a piperazinyl group. This suggests that the target compound’s triethoxybenzamide may similarly target kinase or transcription factor pathways, albeit with altered selectivity due to substituent differences .
  • Anticancer Activity () : A 3,4,5-trimethoxybenzoyl-containing compound in demonstrates efficacy in cancer therapy. The target compound’s triethoxy variant might exhibit prolonged activity due to slower metabolic degradation of ethoxy groups .

Key Data Table: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Potential Applications Notable Properties
Target Compound Benzamide + Benzodiazole 3,4,5-Triethoxybenzoyl Underexplored (analogs suggest kinase inhibition, cancer) High lipophilicity, planar aromatic system
TOSLAB 851465 Benzamide + Benzothiazole 3,4,5-Triethoxybenzoyl Enzyme modulation Conformational flexibility
Compound 10 () Benzamide + Benzodiazole + Pyrazole 4-(4-Methylpiperazinyl)benzoyl FOXO1 inhibition, glucose control Polar piperazinyl group enhances solubility
Compound Benzamide + Triazole 3,4,5-Trimethoxybenzoyl Cancer therapy Metabolic stability, trimethoxy specificity
I02 Ligand () Benzamide + Oxadiazole Fluorophenyl, sulfonamide Kinase inhibition Sulfonamide enhances target binding

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C31H34N4O4
  • Molecular Weight: 518.63 g/mol
  • CAS Number: Not specified in the sources but can be derived from the chemical structure.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the presence of the benzodiazole moiety and triethoxy substituents. These features contribute to various pharmacological effects, including:

  • Antimicrobial Activity: Compounds containing benzodiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, studies have indicated that similar structures can inhibit bacterial growth and possess antifungal activity against various pathogens .
  • Anticancer Potential: Benzodiazole compounds are known for their anticancer activities. Research has demonstrated that modifications in the benzodiazole structure can enhance cytotoxic effects against cancer cell lines. The triethoxy group may also play a role in increasing lipophilicity, facilitating better cellular uptake and bioactivity .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been documented to inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways: The compound may interact with various signaling pathways involved in cell growth and apoptosis, potentially leading to programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Studies:
    • A study evaluating the antimicrobial efficacy of related benzodiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly based on the structural variations present in the compounds .
  • Cytotoxicity Assays:
    • In vitro studies on similar benzodiazole derivatives indicated that they exhibited cytotoxic effects on several cancer cell lines with IC50 values in the low micromolar range. The presence of triethoxy groups was hypothesized to enhance these effects by improving solubility and membrane permeability .

Data Table: Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Antimicrobial1H-benzodiazoleInhibition of bacterial growth
AnticancerBenzodiazole DerivativeCytotoxicity against cancer cell lines
Enzyme InhibitionBenzimidazoleInhibition of key metabolic enzymes

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